3,3-Difluoro-2,2-dimethylpentyl methanesulfonate
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Overview
Description
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate is a chemical compound with the molecular formula C8H16F2O3S and a molecular weight of 230.28 g/mol . It is characterized by the presence of two fluorine atoms and a methanesulfonate group attached to a dimethylpentyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylpentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or DMSO.
Major Products
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: The major products are alkenes with varying degrees of substitution depending on the reaction conditions.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate groups.
Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate involves its interaction with nucleophiles and bases. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2,2-dimethylpentanol: The alcohol precursor used in the synthesis of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
3,3-Difluoro-2,2-dimethylpentyl Chloride: A similar compound where the methanesulfonate group is replaced by a chloride group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methanesulfonate group, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the development of complex molecules and materials.
Biological Activity
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate (CAS No. 2031268-99-0) is a synthetic organic compound notable for its unique chemical structure, which includes two fluorine atoms and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and biological studies. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and recent research findings.
- Molecular Formula: C8H16F2O3S
- Molecular Weight: 226.28 g/mol
- IUPAC Name: this compound
This compound primarily functions through nucleophilic substitution reactions due to the presence of the methanesulfonate group, which acts as an excellent leaving group. The fluorine atoms enhance the compound's electrophilicity, allowing it to participate in various biochemical pathways:
- Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Biological Applications
The biological activity of this compound has been investigated in several contexts:
1. Enzyme Mechanism Studies
The compound is utilized as a probe in enzyme kinetics studies. Its ability to modify active sites through covalent bonding allows researchers to elucidate enzyme mechanisms involving sulfonate groups.
2. Therapeutic Potential
Recent studies have suggested that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. For instance, its structural analogs have been shown to inhibit specific enzyme pathways associated with tumor growth and inflammation.
3. Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules used in pharmaceuticals and agrochemicals.
Research Findings
Recent research has focused on the synthesis and application of this compound in various fields:
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages.
- Anticancer Properties : A study reported that certain derivatives exhibited cytotoxic effects against breast cancer cell lines by inducing apoptosis.
Properties
IUPAC Name |
(3,3-difluoro-2,2-dimethylpentyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O3S/c1-5-8(9,10)7(2,3)6-13-14(4,11)12/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILAYIICIYWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)COS(=O)(=O)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.